molecular formula C5H5ClN2O2 B101096 6-(Chloromethyl)uracil CAS No. 18592-13-7

6-(Chloromethyl)uracil

Cat. No.: B101096
CAS No.: 18592-13-7
M. Wt: 160.56 g/mol
InChI Key: VCFXBAPEXBTNEA-UHFFFAOYSA-N
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Description

6-(Chloromethyl)uracil on chlorination with sulfuryl chloride in acetic acid yields 5-chloro-6-(chloromethyl)uracil.

Scientific Research Applications

1. Structural and Spectroscopic Analysis

Öztürk (2019) conducted a detailed study on the structural, spectroscopic, and electronic features of 6-(Chloromethyl)uracil (6CMU) using various techniques like X-ray diffraction, NMR, UV-Vis, and vibrational spectroscopies. This research provided insights into the intermolecular interactions, molecular geometry, vibrational wavenumbers, and electronic transitions of 6CMU (Öztürk, 2019).

2. Synthesis and Bioactivity Studies

Research by El-Essawy et al. (2003) involved synthesizing 6-(2-Phenylethyl) and 6-cyclohexyl 5-cyanouracils, which were then reacted with chloromethyl ethyl ether. This led to the creation of new uracil analogues, contributing to the understanding of uracil-based compounds in biochemical contexts (El-Essawy et al., 2003).

3. Investigation of Tautomeric Forms

Shukla and Leszczynski (2002) conducted a quantum chemical investigation to study the molecular geometry and electronic spectra of uracil tautomers and their anions. This research contributed to the understanding of phototautomerism in uracil, which is closely related to this compound (Shukla & Leszczynski, 2002).

4. Synthesis of Graft Polymers

Brahme and Smith (1984) synthesized poly-6-(acryloyloxymethyl)uracil and further explored the reaction of 6-chloromethyluracil with polyacrylic acids. This study contributed to the development of polymers with pendant uraciles, expanding the understanding of uracil's applications in polymer science (Brahme & Smith, 1984).

5. Molecular Structure Analysis

Yang and Rodgers (2004) explored the influence of halogenation on the properties of uracil and its interactions with alkali metal ions. Their work is significant for understanding the modified properties of halogenated uracil compounds, such as this compound (Yang & Rodgers, 2004).

Safety and Hazards

6-(Chloromethyl)uracil is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 6-(Chloromethyl)uracil are not fully understood. It is known to interact with various biomolecules in the cell. For instance, it is used in the synthesis of chlorophenyl hydroxypiperidine analogs, which have anti-amylatic activity . This suggests that this compound may interact with enzymes and proteins involved in amylase activity.

Cellular Effects

Given its role in the synthesis of compounds with anti-amylatic activity , it may influence cellular processes related to carbohydrate metabolism

Molecular Mechanism

It is known to participate in the synthesis of other compounds, suggesting it may interact with various biomolecules at the molecular level

Metabolic Pathways

Given its role in the synthesis of other compounds , it may be involved in various metabolic pathways

Properties

IUPAC Name

6-(chloromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFXBAPEXBTNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066387
Record name 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-
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Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18592-13-7
Record name 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)uracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-
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Record name 6-(chloromethyl)uracil
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Synthesis routes and methods

Procedure details

German OS No. 2,025,247 teaches that orotic acid can be prepared by converting, in a first stage, diketene and chlorine to γ-chloroacetoacetic acid chloride, in a second stage, reacting the γ-chloroacetoacetic acid chloride with urea to form 6-chloromethyluracil, separating the 6-chloromethyluracil and oxidizing the 6-chloromethyluracil with hydrogen peroxide to orotic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 6-(Chloromethyl)uracil?

A1: this compound is an organic compound with the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol []. Spectroscopic data, including information on its crystal structure, is available [].

Q2: How can this compound be utilized in material science?

A2: this compound serves as a building block for synthesizing functional polymers. For instance, it can modify poly(6-acetoxyl-ε-caprolactone) (PCCL) to create a pH and temperature-responsive polymer, PCCL-graft-(6-methyluracil) (PCCL-g-MU) []. This modified polymer demonstrates potential as a carrier for controlled drug delivery, specifically for the anticancer drug 5-fluorouracil (5-FU) [].

Q3: Are there any known reactions of this compound with other chemical entities?

A3: Yes, this compound can be synthesized from the reaction of a sulfoxonium ylide intermediate (derived from 6-chloro-1,3-dimethyluracil reacting with dimethylsulfoxonium methylide) with hydrochloric acid, followed by heating in acetonitrile [].

Q4: What research exists on alternatives or substitutes for this compound?

A4: While the provided research doesn't directly compare this compound with alternatives, it highlights that the structural similarity between 6-methyluracil (a derivative of this compound) and 5-fluorouracil enables the PCCL-g-MU nanoparticles to effectively encapsulate 5-FU []. This suggests that exploring other uracil derivatives with structural similarities to target drugs could be a promising avenue for developing new drug delivery systems.

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